2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
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Overview
Description
This compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds is typically achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Evaluation
Multisubstituted 2-aminothiophenes have been utilized in the synthesis of various heterocyclic compounds, including pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives. These compounds have been evaluated for their antimicrobial properties, showcasing the potential use of similar compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, Elnagdi, Mahmoud, 2012).
QSAR Studies and Antibacterial Agents
Derivatives of thiazolidines and azetidines, similar in structural complexity to the mentioned compound, have been synthesized and evaluated for their antibacterial activity. QSAR studies of these compounds provide insights into how structural and physicochemical parameters influence antibacterial efficacy (Desai, Shah, Bhavsar, Saxena, 2008).
Synthesis and Antimicrobial Activities of Imide and Schiff's Base Derivatives
The synthesis of imide and Schiff's base derivatives from compounds with structural similarities to the one has been explored. These synthesized compounds have shown promising antimicrobial activities, comparable to standard antibiotics (Sabry, Flefel, Al-Omar, Amr, 2013).
Antitumor Activity
Some thienopyridine and pyridothienopyrimidine derivatives have been synthesized with the expectation of antitumor activity. These compounds have undergone tests against liver tumor cell lines, indicating potential for cancer treatment research (Kadah, 2016).
Crystal Structure Determination
Crystal structures of compounds containing the diaminopyrimidin-2-ylsulfanyl moiety have been determined, providing insights into the molecular conformations and interactions important for the biological activity of these compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, Velmurugan, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-2-3-11-26-20(28)18-17(13-7-6-10-23-19(13)30-18)25-21(26)29-12-16(27)24-15-9-5-4-8-14(15)22/h4-10H,2-3,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYIUBDUJICOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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